molecular formula C19H23N5O4 B2610434 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-18-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2610434
CAS No.: 946249-18-9
M. Wt: 385.424
InChI Key: VUYSQRGMDKYOLA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 6-methoxy-2-methylpyrimidine, and piperazine. The synthesis could involve:

    Formation of the benzodioxin ring: This might be achieved through cyclization reactions.

    Attachment of the pyrimidine ring: This could involve nucleophilic substitution reactions.

    Formation of the piperazine carboxamide: This might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.

    Purification techniques: Crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenating agents like NBS for bromination.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. It might interact with:

    Molecular targets: Enzymes, receptors, or ion channels.

    Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyrimidin-4-yl)piperazine-1-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide lies in its specific structural features, such as the combination of the benzodioxin and pyrimidine rings with the piperazine carboxamide moiety. This unique structure might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-13-20-17(12-18(21-13)26-2)23-5-7-24(8-6-23)19(25)22-14-3-4-15-16(11-14)28-10-9-27-15/h3-4,11-12H,5-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSQRGMDKYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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